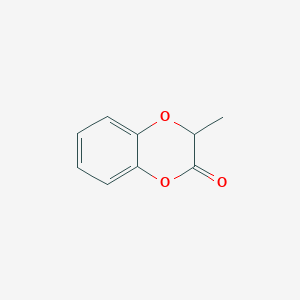

3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-benzodioxin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVQDMGGFGSQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 2,3 Dihydro 1,4 Benzodioxin 2 One and Analogous Structures

Regioselective and Stereoselective Chemical Synthesis Approaches

Controlling the regiochemistry and stereochemistry is paramount in the synthesis of complex organic molecules. For the 1,4-benzodioxin-2-one core, this involves ensuring the correct placement of substituents on the aromatic ring and establishing the desired three-dimensional arrangement at chiral centers, such as the C3 position when a methyl group is present.

The foundational step in synthesizing these compounds is the construction of the bicyclic 2,3-dihydro-1,4-benzodioxin-2-one (B1351953) system. A primary method involves the reaction of a catechol (benzene-1,2-diol) with a suitable three-carbon electrophile.

One common and direct approach is the Williamson ether synthesis-lactonization sequence. This can be achieved by reacting catechol with an α-halo ester, such as methyl 2-bromopropanoate, in the presence of a base. The reaction first forms an ether linkage, followed by an intramolecular cyclization (lactonization) to yield the benzodioxinone ring. A related method involves the alkylation of a 2,3-dihydroxybenzoic acid derivative with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate, which leads to the cyclized ester product. nih.gov Another documented route involves the reaction of catechol with chloroacetyl chloride. chemicalbook.com

A more advanced tandem one-pot procedure utilizes a copper-catalyzed reaction between o-iodophenols and epoxides to generate 2,3-dihydro-1,4-benzodioxins, which can be precursors to the desired lactones. researchgate.net

Table 1: Representative Cyclization Strategies for Benzodioxinone Skeletons

| Starting Materials | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane | K₂CO₃, DMF, Reflux | 2,3-Dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxylate | nih.gov |

| Catechol, Chloroacetyl chloride | TEA, Dichloromethane, Heat | 2,3-Dihydro-1,4-benzodioxin-2-one | chemicalbook.com |

| o-Iodophenols, Epoxides | Cu₂O, 1,10-phenanthroline, Cs₂CO₃ | 2,3-Dihydro-1,4-benzodioxins | researchgate.net |

Introducing the methyl group at the C3 position of the pre-formed 1,4-benzodioxin-2-one core is a key functionalization step. This is typically achieved through the alkylation of an enolate intermediate. The parent lactone can be deprotonated at the C3 position using a strong, non-nucleophilic base to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide.

Alternatively, a more recent and advanced strategy involves the late-stage oxidative C(sp³)–H methylation. This powerful technique can install a methyl group directly onto a C-H bond adjacent to a heteroatom. nih.gov This method uses a highly site- and chemoselective catalyst, such as a manganese complex, to first hydroxylate the target C-H bond. nih.gov The resulting intermediate can then be activated, for example with diethylaminosulfur trifluoride (DAST) or a Lewis acid, to form an oxonium ion, which is subsequently methylated using a reagent like trimethylaluminum (B3029685) (AlMe₃). nih.gov This approach avoids the need for pre-functionalized substrates and can be applied to complex molecules. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov These strategies allow for the rapid construction of molecular complexity from simple precursors. nih.gov

For the synthesis of related dihydrobenzodioxin structures, tandem reactions have been effectively employed. For instance, a palladium-catalyzed process involving the oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols followed by an intramolecular conjugate addition cyclization yields functionalized 2,3-dihydrobenzo nih.govscielo.brdioxine derivatives in a single pot. researchgate.net Similarly, cascade reactions initiated by the alkylation of indigo, a molecule with structural similarities in its reactive core, have been shown to generate complex heterocyclic systems in one pot. nih.gov The principles of such cascade reactions, involving sequential bond-forming events without isolating intermediates, are applicable to the design of efficient syntheses for benzodioxinone targets. The Hantzsch reaction is a classic MCR used to produce dihydropyridines, which proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, illustrating the power of MCRs in building heterocyclic rings. frontiersin.org

Transition metal catalysis, particularly using palladium, has become an indispensable tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In the context of benzodioxinone synthesis, palladium catalysts are instrumental in constructing the heterocyclic ring and its analogs.

One notable example is the palladium-catalyzed condensation of benzene-1,2-diol (catechol) with propargylic carbonates to afford 2,3-dihydro-2-ylidene-1,4-benzodioxins. nih.gov This reaction proceeds through the formation of palladium-allyl intermediates, with the final intramolecular cyclization yielding the benzodioxin ring. nih.gov Another powerful method is the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, which uses a PdI₂ catalyst to construct functionalized dihydrobenzodioxines from alkyne precursors. researchgate.net These methods highlight the versatility of palladium catalysis in accessing the core benzodioxin structure, often with high regio- and stereoselectivity. nih.govresearchgate.net

Table 2: Examples of Palladium-Catalyzed Synthesis of Benzodioxin Analogs

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Condensation/Cyclization | Palladium catalyst | Benzene-1,2-diol, Propargylic carbonates | Regio- and stereoselective formation of 2-ylidene-1,4-benzodioxins | nih.gov |

| Oxidative Aminocarbonylation/Cyclization | PdI₂ / KI | 2-Prop-2-ynyloxyphenols, CO, Air, Amines | Tandem reaction, good stereoselectivity for Z isomers | researchgate.net |

Enantioselective Synthesis of Chiral 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one Derivatives

The presence of a methyl group at the C3 position introduces a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a significant goal in modern chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. nobelprize.org

Asymmetric catalysis is a powerful strategy for creating chiral molecules with high enantiomeric purity. nobelprize.orgnih.gov This involves using a small amount of a chiral catalyst to generate large quantities of a single enantiomer. nobelprize.org For the synthesis of chiral this compound, a key strategy is the asymmetric hydrogenation of a prochiral precursor.

While direct asymmetric hydrogenation to the target lactone is specific, the methodology has been extensively developed for closely related 1,4-benzodioxane (B1196944) structures. Rhodium-catalyzed asymmetric hydrogenation, in particular, is a well-established and powerful tool for preparing chiral drugs and intermediates. researchgate.netrsc.org For example, a prochiral 3-methyl-1,4-benzodioxin-2-one precursor containing a double bond within the heterocyclic ring could be hydrogenated using a chiral Rhodium complex, such as one employing a DIOP or DuanPhos ligand, to induce the formation of the C3 stereocenter with high enantioselectivity. researchgate.netrsc.org

Similarly, highly efficient iridium-catalyzed asymmetric hydrogenations have been developed for 2-substituted 1,4-benzodioxines, achieving excellent enantioselectivities (up to 99:1 er) using an [Ir(cod)Cl]₂/BIDIME-dimer catalyst system. researchgate.netnih.gov This method is versatile and tolerates a wide range of substituents at the 2-position. nih.gov The underlying mechanism often involves a protonation-hydride transfer sequence, where the chiral ligand environment of the metal catalyst dictates the facial selectivity of the reduction. researchgate.net

Another potent approach is enzymatic kinetic resolution. For instance, engineered Candida antarctica lipase (B570770) B (CALB) has been used for the efficient kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester, a substrate structurally very similar to the target molecule. rsc.orgrsc.org This method can achieve very high enantiomeric excess (e.e.s 97%) by selectively hydrolyzing one enantiomer of the ester, allowing for the separation of the two enantiomers. rsc.org

Table 3: Asymmetric Catalysis Approaches for Chiral Benzodioxane Scaffolds

| Method | Catalyst/Enzyme | Substrate Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(cod)Cl]₂/BIDIME-dimer | 2-Substituted 1,4-benzodioxines | Up to 99:1 er | researchgate.netnih.gov |

| Asymmetric Hydrogenation | Rhodium-Phosphorus Ligand Complexes | Prochiral unsaturated compounds | High enantioselectivities reported for various substrates | researchgate.netrsc.org |

| Enzymatic Kinetic Resolution | Engineered Candida antarctica lipase B (CALB) | 1,4-Benzodioxane-2-carboxylic acid methyl ester | e.e.s 97% | rsc.orgrsc.org |

Enzymatic Kinetic Resolution in 1,4-Benzodioxane and 1,4-Benzodioxinone Synthesis

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product. nih.govresearchgate.net Lipase-catalyzed resolutions, such as hydrolysis, esterification, or transesterification, are particularly effective for producing optically active 1,4-benzodioxane derivatives. researchgate.net

A notable application of this method is the kinetic resolution of racemic 1,4-benzodioxan-2-carboxylic acid and its esters, which are key intermediates for many bioactive molecules. unimi.itresearchgate.net Research has demonstrated that lipase from Candida antarctica B (CAL-B) is highly efficient in the transesterification of (±)1,4-benzodioxan-2-carboxylic acid. researchgate.net Using ethyl acetate (B1210297) as both the acyl donor and the reaction medium, this system yields the (S)-enantiomer of the corresponding ethyl ester with high enantiomeric excess (e.e. >95%) and a high enantiomeric ratio (E = 160), making the process economically viable. researchgate.net

To further enhance efficiency and selectivity, protein engineering has been employed to modify existing enzymes. In one study, mutants of Candida antarctica lipase B were developed to improve the kinetic resolution of methyl 1,4-benzodioxan-2-carboxylate. nih.gov By screening a library of mutants, researchers identified A225F and A225F/T103A as highly effective catalysts. nih.gov The optimization of reaction conditions, including temperature and the use of a co-solvent, was crucial. The best results were achieved at 30 °C in a system containing 20% n-butanol as a co-solvent, which led to an outstanding enantiomeric excess of the substrate (e.e.s) of 97% and an E-value of 278. nih.govrsc.org This work highlights how combining enzyme engineering with process optimization can lead to highly efficient and selective biocatalytic routes for chiral 1,4-benzodioxane motifs. nih.gov

| Substrate | Enzyme | Reaction Type | Solvent/Medium | Key Result | Source |

|---|---|---|---|---|---|

| (±)1,4-Benzodioxan-2-carboxylic acid | Candida antarctica Lipase B (CAL-B) | Transesterification | Ethyl acetate | e.e.p >95%, E = 160 | researchgate.net |

| (R, S)-Methyl 1,4-benzodioxan-2-carboxylate | Engineered CALB Mutant (A225F/T103A) | Hydrolysis | Aqueous with 20% n-butanol | e.e.s 97%, E = 278 | nih.govrsc.org |

| (±)1,4-Benzodioxan-2-carboxylic acid | Lipases L-1 and CAL-B | Transesterification | Ethyl acetate, 1,4-dioxan, MTBE, CCl4 | Maximum e.e. of 92.7% with CAL-B in ethyl acetate | researchgate.net |

Chiral Pool Approaches to Methylated Dihydrobenzodioxinones

The chiral pool approach is a synthetic strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This method leverages the inherent chirality of molecules such as amino acids, carbohydrates, and terpenes to construct complex chiral targets, avoiding the need for asymmetric synthesis or chiral resolution steps. rsc.org

For the synthesis of 1,4-benzodioxane structures, several chiral pool strategies have been developed. One common method involves the condensation of a catechol derivative with a chiral three-carbon synthon derived from a natural source. rsc.org For instance, enantiopure epoxides or diols can serve as the chiral building block. The synthesis of (2R,3R)-configured 1,4-benzodioxanes has been achieved starting from an aldol (B89426) reaction to create a syn diol, which is then cyclized with a phenol (B47542) under Mitsunobu conditions to form the core heterocyclic structure. rsc.org

Another powerful example is the use of gallic acid, a widely available plant-derived phenolic acid, as a starting material for 1,4-benzodioxane derivatives. scirp.org The synthesis begins with the esterification of gallic acid to produce methyl 3,4,5-trihydroxybenzoate. scirp.org This intermediate can then be reacted with 1,2-dibromoethane to form the 1,4-benzodioxane ring system, demonstrating a direct conversion from a renewable feedstock to a valuable synthetic scaffold. scirp.org Similarly, the marine alkaloid epi-leptosphaerin has been synthesized from dihydroxyethyl acetamidofuran (Di-HAF), a chiral synthon readily available from chitin (B13524), showcasing the versatility of biomass-derived platforms in asymmetric synthesis. rsc.org These approaches underscore the value of the chiral pool in providing efficient and stereochemically defined pathways to complex molecules like methylated dihydrobenzodioxinones.

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogs can be made more sustainable by incorporating these principles, focusing on biocatalysis, renewable feedstocks, and green reaction media.

Biocatalysis: As detailed in section 2.2.2, enzymatic kinetic resolution is a prime example of a green synthetic method. nih.govresearchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption. They are biodegradable catalysts and often exhibit extremely high selectivity, minimizing the formation of byproducts and simplifying purification processes. The use of engineered enzymes, such as the CALB mutants for resolving methyl 1,4-benzodioxan-2-carboxylate, represents a cutting-edge, environmentally friendly biosynthesis method. nih.gov

Renewable Feedstocks: The chiral pool approaches discussed in section 2.2.3 align directly with the green chemistry principle of using renewable raw materials. Synthesizing 1,4-benzodioxane scaffolds from gallic acid or chitin derivatives moves away from a reliance on petrochemical precursors. rsc.orgscirp.org This not only improves the sustainability of the process but also leverages the chemical complexity provided by nature to build intricate molecules efficiently.

Chemical Reactivity and Transformational Chemistry of 3 Methyl 2,3 Dihydro 1,4 Benzodioxin 2 One

Ring-Opening and Ring-Closing Reaction Pathways of the Benzodioxinone Lactone

The formation and cleavage of the benzodioxinone lactone ring are fundamental transformations for this class of compounds.

Ring-Closing Reactions: The synthesis of the 2,3-dihydro-1,4-benzodioxin-2-one (B1351953) core typically involves a ring-closing reaction, specifically an intramolecular Williamson ether synthesis. A common pathway starts with a catechol derivative, such as methyl 2,3-dihydroxybenzoate. This precursor is reacted with a dihaloethane, like 1,2-dibromoethane (B42909), in the presence of a base such as potassium carbonate. The base deprotonates the phenolic hydroxyl groups, and the resulting phenoxides sequentially displace the halides to form the six-membered dioxane ring, yielding the bicyclic lactone structure. nih.gov

Ring-Opening Reactions: The lactone ring in 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is characteristic of esters and lactones and proceeds via a nucleophilic acyl substitution mechanism. Common nucleophiles that can open the ring include:

Hydroxide ions (Saponification): In the presence of a base like sodium hydroxide, the lactone undergoes hydrolysis to form a carboxylate and a hydroxy-ethoxy-phenol derivative. Acidification of the product mixture then yields the corresponding carboxylic acid. scirp.org

Amines (Aminolysis): Reaction with primary or secondary amines can open the lactone ring to form the corresponding amide derivative.

Alcohols (Alcoholysis): In the presence of an acid or base catalyst, alcohols can react with the lactone to yield an ester.

The rate of these ring-opening reactions can be influenced by steric hindrance around the carbonyl group. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the molecule can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing groups. byjus.com The two ether oxygens of the dioxane ring are activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the lactone group is a deactivating, meta-directing group because of the electron-withdrawing nature of the carbonyl.

The net effect is that incoming electrophiles are predominantly directed to the positions ortho and para to the activating ether oxygens. Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the aromatic ring. byjus.com In related benzodioxane carboxamide structures, nitration has been achieved using a mixture of nitric acid and trifluoroacetic acid. nih.gov

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (–SO₃H). byjus.com

Friedel-Crafts Acylation and Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, attach acyl or alkyl groups to the aromatic ring. masterorganicchemistry.com

Nucleophilic aromatic substitution on the benzene moiety is generally not favored unless there is a suitable leaving group and strong activation by electron-withdrawing groups, which are not present in the parent molecule.

Reactivity of the Lactone Carbonyl Group in this compound

The carbonyl group (C=O) within the lactone ring is a primary site of reactivity. It is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. libretexts.org This electrophilicity makes it a target for a wide range of nucleophiles. libretexts.orgstudentski.net As discussed in the context of ring-opening reactions, nucleophilic addition to the carbonyl carbon is the initial step in reactions like hydrolysis and aminolysis. libretexts.org The reactivity of the carbonyl can be enhanced by the presence of acids, which protonate the carbonyl oxygen, making the carbon even more electrophilic. libretexts.org

Alkylation and Acylation Reactions at the 3-Methyl Position or Other Sites

The carbon atom at position 3, which is alpha to the lactone carbonyl, possesses a proton that can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This deprotonation generates an enolate intermediate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the C-3 position. organic-chemistry.orgnih.gov

Alkylation: The enolate can be reacted with alkyl halides (e.g., methyl iodide) to form a new carbon-carbon bond, resulting in a 3,3-disubstituted benzodioxinone.

Acylation: Reaction of the enolate with acyl chlorides or anhydrides would introduce an acyl group at the C-3 position.

This strategy provides a powerful method for elaborating the core structure and creating analogues with increased molecular complexity.

Derivatization Strategies for Expanding the Chemical Space of this compound Analogs

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse functionalities.

Formation of Sulfonamide and Acetamide Derivatives

The synthesis of sulfonamide and acetamide derivatives typically begins with the introduction of an amino group onto the benzodioxane aromatic ring. This is usually achieved through a two-step process: nitration of the benzene ring followed by reduction of the resulting nitro group to an amine (e.g., using catalytic hydrogenation).

Sulfonamides: The resulting aminobenzodioxane can then be reacted with various alkyl or aryl sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides. researchgate.netscielo.brfrontiersrj.comekb.eg This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. frontiersrj.com

Acetamides: Similarly, reacting the aminobenzodioxane with acetyl chloride or acetic anhydride provides the corresponding acetamide derivatives. scielo.brarchivepp.com These N-acylated compounds can be further alkylated at the amide nitrogen to produce N-substituted acetamides. scielo.br

A variety of these derivatives have been synthesized and characterized. researchgate.netscielo.brresearchgate.net

| Derivative Type | Reagents | Reference |

| Sulfonamide | 1,4-Benzodioxane-6-amine, Alkyl/Aryl Sulfonyl Chlorides, Base | researchgate.net |

| Acetamide | N-Aryl-2-bromoacetamides, N-(2,3-dihydrobenzo scielo.brnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide, LiH, DMF | scielo.br |

Synthesis of Pyrazole and Dihydropyrimidinone Analogues

The benzodioxinone scaffold can be transformed into more complex heterocyclic systems, such as pyrazoles and dihydropyrimidinones.

Pyrazoles: Pyrazole derivatives can be synthesized from benzodioxane precursors. A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govorganic-chemistry.org For example, a precursor derived from the benzodioxinone core can be reacted with arylhydrazines in an acidic medium to facilitate a cyclocondensation reaction, forming a pyrazole ring fused or attached to the benzodioxane system. mdpi.comnih.govbeilstein-journals.org

Dihydropyrimidinones (DHPMs): The synthesis of dihydropyrimidinone analogues linked to the 1,4-benzodioxane (B1196944) moiety is often achieved through a Biginelli reaction or a similar multi-component condensation. nih.govjmchemsci.comyoutube.comhumanjournals.comnih.gov This one-pot reaction typically involves condensing an aldehyde, a β-ketoester (or a related active methylene compound derived from the benzodioxane scaffold), and urea or thiourea under acidic conditions. nih.govnih.gov The reaction proceeds through the formation of an iminium ion intermediate, followed by nucleophilic addition and cyclization to yield the final dihydropyrimidinone product. jmchemsci.com

| Target Heterocycle | General Method | Key Reagents | Reference |

| Pyrazole | Cyclocondensation | Benzodioxane-derived 1,3-dicarbonyl, Hydrazine | nih.govmdpi.com |

| Dihydropyrimidinone | Biginelli Reaction | Benzodioxane-derived aldehyde/keto-ester, Urea, Aldehyde | nih.govnih.gov |

Modifications via Nitrogen-Containing Linkers and Amine Derivatives

The chemical architecture of this compound, a substituted γ-lactone, presents a key site for chemical modification through reactions with nitrogen-containing linkers and amine derivatives. The reactivity of the lactone (cyclic ester) moiety is central to these transformations, primarily involving nucleophilic acyl substitution that leads to ring-opening. This process, known as aminolysis, results in the formation of hydroxy amides, thereby introducing a versatile range of functionalities and structural diversity.

The reaction of this compound with primary or secondary amines proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone ring. This initial addition is followed by the cleavage of the endocyclic C-O bond, leading to the opening of the lactone ring. The general outcome of this reaction is the formation of a new amide bond and a secondary alcohol.

The general reaction can be depicted as follows:

> Figure 1. General reaction scheme for the aminolysis of this compound with a primary amine (R-NH₂), resulting in the formation of a hydroxy amide derivative.

Several factors influence the efficiency and outcome of these reactions, including the nature of the amine, the reaction conditions, and the potential use of catalysts.

Influence of Amine Structure:

The nucleophilicity and steric hindrance of the amine play a crucial role in the aminolysis of lactones. researchgate.net

Primary vs. Secondary Amines: Both primary and secondary amines can effectively ring-open the lactone. Primary amines will yield secondary amides, while secondary amines will produce tertiary amides.

Nucleophilicity: Highly nucleophilic amines, such as aliphatic amines, generally react more readily than less nucleophilic aromatic amines. researchgate.net

Steric Hindrance: Sterically hindered amines, for instance, diisopropylamine, may exhibit significantly lower reactivity or fail to react altogether due to the difficulty in approaching the carbonyl carbon. researchgate.netorganic-chemistry.org

Reaction Conditions:

The conditions under which the aminolysis is performed can significantly impact the reaction rate and yield.

Temperature: Elevated temperatures are often required to drive the reaction to completion, particularly with less reactive amines. wikipedia.org

Solvent: The choice of solvent can influence the reaction. Polar aprotic solvents are commonly employed.

Catalysis: The use of catalysts can facilitate the ring-opening under milder conditions. Lewis acids, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), have been shown to activate the lactone carbonyl group, enhancing its electrophilicity and promoting the nucleophilic attack by the amine. organic-chemistry.org Carboxylic acids have also been reported to promote lactone aminolysis. acs.org

Detailed Research Findings:

While specific studies on the aminolysis of this compound are not extensively documented, the reactivity can be inferred from studies on analogous lactone structures. The reaction with various amine derivatives is expected to yield a library of novel hydroxy amide compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the expected products from the reaction of this compound with a selection of representative amine derivatives under typical reaction conditions.

| Amine Derivative | Expected Product Structure | Product Name |

| Benzylamine |  | N-benzyl-2-hydroxy-2-(2-hydroxyphenoxy)propanamide |

| Piperidine |  | 2-hydroxy-2-(2-hydroxyphenoxy)-1-(piperidin-1-yl)propan-1-one |

| Aniline |  | 2-hydroxy-2-(2-hydroxyphenoxy)-N-phenylpropanamide |

| Ethanolamine |  | 2-hydroxy-N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)propanamide |

Table 1. Expected products from the reaction of this compound with various amine derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 2,3 Dihydro 1,4 Benzodioxin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1,4-benzodioxin (B1211060) derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC, NOESY) NMR experiments allow for the complete assignment of proton and carbon signals, confirming the core structure and the position of substituents.

In the ¹H NMR spectrum of the 2,3-dihydro-1,4-benzodioxin-2-one (B1351953) scaffold, the protons on the dioxin ring typically appear as a multiplet or a set of doublets of doublets, depending on their coupling and the presence of chiral centers. For instance, in derivatives of 2,3-dihydrobenzo[b] scielo.brmdpi.comdioxine-5-carboxamide, the two methylene groups of the dioxin ring appear as multiplets around 4.26-4.37 ppm. nih.gov The aromatic protons typically resonate in the range of 6.80-7.20 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. nih.gov For example, an AMX spin system is often observed for a 6-amino-benzodioxane moiety, characterized by ortho- and meta-coupled doublets and a doublet of doublets. scielo.br

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the lactone ring is particularly characteristic, resonating in the highly deshielded region around 170-173 ppm. sci-hub.se The carbons of the dioxin methylene groups typically appear around 65-67 ppm. nih.govsci-hub.se

Conformational analysis, particularly for substituted and chiral derivatives, can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments reveal through-space proximity between protons, helping to establish the relative stereochemistry and preferred conformations of the molecule in solution. ipb.pt For complex N-methylated peptides containing similar heterocyclic structures, conformational dynamics can lead to line broadening in NMR spectra, which can be analyzed at different temperatures to understand the transitions between conformational states. nih.gov

Interactive Table: Representative NMR Data for 2,3-dihydro-1,4-benzodioxin-2-one Derivatives

| Derivative | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| 7-Bromo-1,4-benzodioxin-2(3H)-one sci-hub.se | ¹H | 4.80 (s, 2H) | CH₂ |

| ¹H | 6.83 (d, 8.5 Hz, 1H) | Aromatic H | |

| ¹H | 7.04 (dd, 8.5, 2.1 Hz, 1H) | Aromatic H | |

| ¹H | 7.16 (d, 2.1 Hz, 1H) | Aromatic H | |

| ¹³C | 67.7 | CH₂ | |

| ¹³C | 171.2 | C=O | |

| 2,3-Dihydrobenzo[b] scielo.brmdpi.comdioxine-5-carboxamide nih.gov | ¹³C | 64.49, 63.55 | O-CH₂, O-CH₂ |

| ¹³C | 165.87 | C=O (Amide) | |

| 8-Methoxybenzodioxin-1,4-2(3H)-one sci-hub.se | ¹H | 3.83 (s, 3H) | O-CH₃ |

| ¹H | 4.70 (s, 2H) | CH₂ | |

| ¹³C | 56.7 | O-CH₃ | |

| ¹³C | 67.0 | CH₂ | |

| ¹³C | 173.3 | C=O |

Mass Spectrometry Techniques in Reaction Monitoring and Product Confirmation (e.g., HR-ESI-MS, GC-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one and its derivatives, as well as for monitoring reaction progress.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For example, the [M+H]⁺ ion for 2,3-dihydrobenzo[b] scielo.brmdpi.comdioxine-5-carboxamide was calculated as 180.0655 and found to be 180.0634, confirming its elemental composition of C₉H₁₀NO₃. nih.gov Similarly, HRMS analysis of a 1,4-benzoxathian derivative yielded an evaluated mass of 322.0880, matching the calculated mass of 322.0878. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the fragmentation patterns of the molecule under electron ionization (EI). The fragmentation of the benzodioxinone ring system is key to its identification. Common fragmentation pathways for cyclic ethers and lactones involve the loss of small neutral molecules. For ketones and related carbonyl compounds, a major fragmentation pathway is the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org The fragmentation of the benzodioxane ring can be complex, but characteristic losses, such as the elimination of formaldehyde (CH₂O), are often observed in related structures like β-aryl ethers upon collision-induced dissociation (CID). core.ac.uk The interpretation of these fragmentation patterns, sometimes aided by stable isotope labeling, helps to confirm the proposed structure and distinguish between isomers. fu-berlin.de

Interactive Table: Mass Spectrometry Data for Related Benzodioxin Structures

| Compound/Derivative | Technique | Ion (m/z) | Formula | Assignment |

| 2,3-Dihydrobenzo[b] scielo.brmdpi.comdioxine-5-carboxamide nih.gov | HRMS (ESI) | 180.0634 | C₉H₁₀NO₃ | [M+H]⁺ |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid mdpi.com | HRMS (ESI-) | 249.0403 | C₁₂H₉O₆ | [M-H]⁻ |

| 1,4-benzoxathian-2-carboxylic acid derivative nih.gov | HRMS (TOF ES+) | 322.0880 | C₁₇H₁₃NO₃SNa | [M+Na]⁺ |

| 7-Bromo-1,4-benzodioxin-2(3H)-one sci-hub.se | MS | 228/230 | C₈H₅BrO₃ | M⁺ |

| MS | 200/202 | C₇H₃BrO₂ | [M-CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Lactone and Dioxin Ring Systems

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a characteristic "fingerprint" of a molecule by probing its vibrational modes. For this compound, these techniques are particularly useful for identifying the key functional groups: the lactone and the dioxin ring system.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching of the six-membered lactone ring. This band typically appears in the region of 1750-1770 cm⁻¹. sci-hub.se For example, 6-bromo-1,4-benzodioxin-2(3H)-one shows a strong C=O stretch at 1760 cm⁻¹. sci-hub.se In sulfonamide derivatives containing a benzodioxane moiety, an amide C=O stretch is observed around 1711-1719 cm⁻¹. scielo.br

The vibrational modes of the dioxin ring system are also characteristic. The asymmetric C-O-C stretching vibrations of the ether linkages typically appear in the fingerprint region, often around 1220-1235 cm⁻¹. The spectrum also contains bands corresponding to aromatic C=C stretching (around 1600-1640 cm⁻¹) and C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂/CH groups (around 2850-2960 cm⁻¹). scielo.br The combination of these bands provides strong evidence for the presence of the benzodioxin-2-one core structure. Computational methods, such as Density Functional Theory (DFT), can be used to simulate vibrational spectra, which aids in the detailed assignment of experimental bands. nih.gov

Interactive Table: Key IR Absorption Bands for 1,4-Benzodioxin-2-one Derivatives

| Derivative | Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 6-Bromo-1,4-benzodioxin-2(3H)-one sci-hub.se | 1760 | C=O stretch (lactone) |

| 7-Bromo-1,4-benzodioxin-2(3H)-one sci-hub.se | 1768 | C=O stretch (lactone) |

| 8-Methoxybenzodioxin-1,4-2(3H)-one sci-hub.se | 1755 | C=O stretch (lactone) |

| N-(2,3-dihydrobenzo scielo.brmdpi.com-dioxin-6-yl)-4-methylbenzenesulfonamide scielo.br | 3248 | N-H stretch |

| 2926 | -CH₂ stretch | |

| 1633 | C=C stretch (aromatic) | |

| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid mdpi.com | 1742, 1666 | C=O stretches |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. For a chiral molecule like this compound, this technique is the gold standard for determining its absolute configuration.

The analysis provides key data such as the crystal system (e.g., triclinic, monoclinic), space group, and unit cell parameters (a, b, c, α, β, γ). mdpi.com This information defines the crystal lattice and the symmetry within the crystal. For the 2,3-dihydro-1,4-benzodioxin-2-one ring system, crystallography would precisely define the puckering of the dioxin ring and the orientation of the methyl group at the C3 position relative to the lactone carbonyl, confirming its stereochemistry and solid-state conformation.

Interactive Table: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters |

| (Z)-methyl 3-(benzo[d] scielo.brnih.govdioxol-5-yl) derivative ijcmas.com | Triclinic | P-1 | Not fully specified |

| Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate mdpi.com | Monoclinic | P2₁/c | a = 4.0161 Å, b = 17.850 Å, c = 15.891 Å, β = 96.13° |

| Methyl 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.com | Triclinic | P-1 | a = 7.8907 Å, b = 8.2795 Å, c = 9.8449 Å, α = 96.170°, β = 102.146°, γ = 98.598° |

| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.5010°, β = 98.6180°, γ = 103.8180° |

Computational and Theoretical Studies on 3 Methyl 2,3 Dihydro 1,4 Benzodioxin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within the 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one structure, which is crucial for predicting its reactivity.

Detailed research findings from related molecules inform our understanding. For instance, quantum chemical calculations on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate were used to interpret the regioselectivity of its methylation, a process influenced by electron distribution. mdpi.com Such calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors. mdpi.com For this compound, these descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

In a study on benzhydrylium ions, a quantitative structure–reactivity relationship (QSRR) was developed using quantum mechanical properties (QMPs) derived from quantum chemical calculations to predict reactivity parameters without needing direct experimental data for every new compound. chemrxiv.org This approach could be invaluable for predicting the electrophilicity or nucleophilicity of this compound.

Table 1: Calculated Electronic Properties of an Analogous Compound Anion Data extrapolated from studies on similar heterocyclic systems for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -2.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | 1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | 4.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 D |

Reaction Mechanism Elucidation through Density Functional Theory (DFT) and Transition State Modeling

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the associated energy barriers, providing a step-by-step map of the chemical transformation.

For example, DFT calculations at the B3LYP/6-31G(d) level were used to investigate the [3+2] cycloaddition reaction between methyl azide (B81097) and propyne, comparing uncatalyzed and copper(I)-catalyzed pathways. mdpi.com Similarly, the mechanism for the reaction of 1,2-benzoquinones with heterocyclic compounds has been studied, revealing complex pathways that can lead to substituted tropolone (B20159) derivatives or, under different conditions, to 1,4-benzodioxin-2-one structures. researchgate.net

If this compound were to undergo a reaction, such as ring-opening or substitution, DFT calculations could predict the most favorable pathway. This would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.

Transition State Searching: Locating the highest energy point along the lowest energy reaction path (the transition state).

These calculations provide mechanistic clarity that is often difficult to obtain through experimental means alone. rsc.org

Conformational Analysis and Stereochemical Predictions

The 1,4-benzodioxin (B1211060) ring system is not planar, and the presence of a chiral center at the C3 position (due to the methyl group) in this compound means that its three-dimensional structure is critical to its properties. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Studies on related 1,3-dioxane (B1201747) derivatives have shown that these molecules predominantly adopt a chair conformation. researchgate.net For disubstituted cyclohexanes, which share conformational similarities, the relative stability of conformers depends on whether substituents are in axial or equatorial positions, with equatorial positions being generally favored for bulky groups to minimize steric strain. ucsd.edumvpsvktcollege.ac.in

For this compound, the methyl group at C3 can exist in pseudo-axial or pseudo-equatorial orientations. Computational methods can predict the energy difference between these conformers. This is often achieved by:

Potential Energy Surface (PES) Scanning: Systematically rotating key dihedral angles and calculating the energy at each point.

Geometry Optimization: Finding the minimum energy structure for each potential conformer.

The synergy between computational modeling and experimental techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy is powerful for confirming stereochemical assignments. mdpi.commdpi.com For example, in a study of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, molecular modeling was used alongside NMR to assign the configuration of a new chiral center. mdpi.com

Table 2: Predicted Relative Energies of Conformers for this compound Illustrative data based on principles of conformational analysis.

| Conformer | C3-Methyl Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| A | Pseudo-Equatorial | 0.0 | ~95% |

| B | Pseudo-Axial | 1.8 | ~5% |

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Insight into Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates. The 1,4-benzodioxane (B1196944) scaffold is recognized as a versatile template in medicinal chemistry, present in numerous bioactive compounds. researchgate.netnih.gov

While no specific docking studies for this compound are published, studies on similar structures are common. For example, derivatives of 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxamide were identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1) through virtual screening and subsequent docking studies. nih.gov Similarly, 1,4-benzodioxane-hydrazone derivatives were evaluated as potential anticancer agents, with molecular docking used to understand their interaction with target proteins. nih.gov

A typical molecular docking workflow involves:

Preparing the Receptor: Obtaining a 3D structure of the target protein (e.g., from the Protein Data Bank).

Preparing the Ligand: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software to sample many possible orientations of the ligand in the protein's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govugm.ac.id

These simulations can reveal which amino acid residues are critical for binding, providing mechanistic insight and guiding the design of more potent analogs. researchgate.netnih.gov

In Silico Design and Virtual Screening of Novel 1,4-Benzodioxin-2-one Scaffolds

In silico design and virtual screening are methods that use computational power to design and test new molecules in a virtual environment before they are synthesized in the lab. This dramatically accelerates the discovery process for new drugs and materials.

Virtual screening can be ligand-based or structure-based.

Structure-Based Virtual Screening (SBVS): This involves docking a large library of compounds into the active site of a target protein to identify those that are most likely to bind. This approach led to the identification of 1,4-benzodioxine derivatives as PARP1 inhibitors from the Maybridge small molecule library. nih.gov

Ligand-Based Virtual Screening: This method uses the structure of a known active compound to find other molecules in a database with similar shapes or chemical properties.

Once initial "hits" are identified, in silico design can be used to optimize their properties. For this compound, this could involve computationally exploring different substituents on the benzene (B151609) ring or modifications to the dioxinone ring to improve binding affinity or other desired properties. For example, researchers used computational tools to design new 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives as potential antimalarial agents. ugm.ac.id The energy and structural parameters of newly designed isomers can be estimated using quantum-chemical calculations to assess their viability before synthesis. researchgate.net

Applications As a Synthetic Synthon and in Materials Science

Role as a Chiral Building Block in Complex Organic Synthesis

The introduction of a methyl group at the C3 position of the 2,3-dihydro-1,4-benzodioxin-2-one (B1351953) ring system renders the molecule chiral. This chirality is of paramount importance in medicinal chemistry and organic synthesis, where the stereochemistry of a molecule can dictate its biological activity. mdpi.com Enantiomerically pure 2,3-disubstituted 1,4-dioxanes are crucial components of many bioactive molecules. digitellinc.com

The 2,3-dihydro-1,4-benzodioxane framework is a key substructure in a multitude of therapeutic agents. mdpi.com The synthesis of enantiomerically enriched 1,4-benzodioxanes is a significant area of research, with methods such as asymmetric hydrogenation being employed to achieve high enantioselectivities. researchgate.net For instance, chiral 2,3-dihydro-1,4-benzodioxane motifs have been synthesized with high efficiency using enzymatic kinetic resolution, highlighting the demand for chiral synthons based on this scaffold. rsc.org

Given this context, 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one, if resolved into its pure enantiomers, would serve as a valuable chiral synthon. It could be used in the synthesis of complex target molecules where the specific stereochemistry at the C3 position is critical for function. The lactone functionality provides a reactive handle for further transformations, allowing for the incorporation of this chiral motif into larger, more complex structures. The diastereoselective synthesis of 2,3-disubstituted 1,4-dioxanes has been demonstrated, creating a library of diastereomerically pure compounds for further chemical exploration. digitellinc.com

Precursor for the Development of Advanced Organic Scaffolds and Specialty Chemicals

The 1,4-benzodioxane (B1196944) ring is a versatile template in drug design and the development of specialty chemicals. tsijournals.com Derivatives of 2,3-dihydro-1,4-benzodioxin have been used as precursors for a variety of biologically active compounds, including antihypertensive agents and diuretics. nih.gov

The reactivity of the 2,3-dihydro-1,4-benzodioxin-2-one core allows for its transformation into other complex heterocyclic systems. For example, 2,3-dihydrobenzo[b] acs.orgacs.orgdioxine-2-carboxamides can undergo base-mediated ring-opening followed by a formal 6-endo-trig cyclization and Heck-type reaction to yield 3-oxoquinolin-2(1H)-one motifs. researchgate.net This demonstrates the potential of the benzodioxinone scaffold to serve as a starting material for the synthesis of diverse and medicinally relevant chemical structures.

Furthermore, functionalization of the benzodioxane ring system can lead to a wide array of specialty chemicals. The synthesis of sulfamoyl-substituted 2,3-dihydro-1,4-benzodioxins has been reported, leading to compounds with potential diuretic and antihypertensive properties. nih.govscielo.br The bromine-substituted methyl 1,4-benzodioxane-2-carboxylates are also versatile synthetic intermediates due to the reactivity of both the ester function and the bromine atom. mdpi.com Therefore, this compound can be envisioned as a precursor for a new generation of advanced organic scaffolds and specialty chemicals, where the methyl group could influence the reactivity and properties of the resulting molecules.

Applications in Polymer Chemistry and Functional Material Design

The benzodioxinone moiety has emerged as a valuable functional group in polymer chemistry, particularly due to its photo- and heat-sensitive nature. nih.gov Upon irradiation with UV light or upon heating, benzodioxinones can generate reactive ketene (B1206846) intermediates. acs.orgacs.org These ketenes can readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. nih.gov

This reactivity has been harnessed for the synthesis of various macromolecular architectures. For instance, bifunctional benzodioxinone derivatives have been used in photoinitiated step-growth polymerization to create polyesters. acs.org This photochemical approach allows for the synthesis of polymers under mild conditions. The benzodioxinone unit can be incorporated into polymers as a telechelic end-group, enabling the formation of block copolymers. nih.govresearchgate.net

The radical ring-opening polymerization (rROP) of lactones and related cyclic monomers is another important avenue for creating functional materials. rsc.orgresearchgate.net While the direct rROP of this compound has not been reported, the lactone structure suggests its potential as a monomer in such polymerizations. The resulting polymers would contain the benzodioxane unit in the polymer backbone, potentially imparting unique thermal, optical, or biodegradable properties to the material. The ability to generate polymers with diverse architectures, such as block and graft copolymers, highlights the potential of benzodioxinone derivatives in the design of advanced functional materials. acs.org

Emerging Research Avenues and Future Perspectives for 3 Methyl 2,3 Dihydro 1,4 Benzodioxin 2 One Research

Development of Novel Catalytic Systems for More Efficient and Selective Synthesis

The synthesis of the 2,3-dihydro-1,4-benzodioxin ring system is a cornerstone for accessing compounds like 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one. eurekaselect.com Future research will likely concentrate on developing novel catalytic systems that offer higher efficiency, greater selectivity (chemo-, regio-, and enantio-), and operate under milder, more environmentally benign conditions. Traditional syntheses often rely on stoichiometric reagents and harsh conditions, leading to significant waste and limited functional group tolerance.

Emerging research is directed towards several key areas of catalysis:

Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, present a promising metal-free alternative for asymmetric synthesis. These catalysts could be employed in the key cyclization step to control the stereochemistry at the C2 and C3 positions of the dioxinone ring, which is crucial for biological activity.

Transition Metal Catalysis: The use of copper, palladium, and gold catalysts in C-O bond formation reactions is a powerful strategy. Future work may involve designing new ligand systems to enhance catalyst turnover numbers, expand substrate scope, and enable reactions to proceed at lower temperatures. For instance, palladium-catalyzed intramolecular O-arylation of α-hydroxy esters could provide a direct route to the benzodioxinone core.

Biocatalysis: Enzymes, such as lipases and hydrolases, offer unparalleled selectivity under mild aqueous conditions. Research into engineered enzymes for lactonization and kinetic resolution could provide a highly sustainable and efficient route to enantiopure this compound.

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Organocatalysts | Metal-free, low toxicity, readily available, high enantioselectivity. | Development of bifunctional catalysts for asymmetric cyclization. |

| Transition Metal Catalysts | High efficiency, broad substrate scope, control over regioselectivity. | Design of advanced ligands for low-temperature C-O coupling. |

| Biocatalysts (Enzymes) | Exceptional selectivity (enantio- and regio-), mild reaction conditions, environmentally friendly. | Enzyme screening and protein engineering for targeted lactonization. |

Exploration of Unconventional Reaction Pathways and Methodologies

Moving beyond traditional thermal methods, researchers are beginning to explore unconventional activation techniques to access novel reactivity and improve synthetic efficiency. These methodologies can often provide access to intermediates and products that are difficult to obtain through conventional means.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. A potential pathway for synthesizing the target molecule could involve a photocatalyzed radical cyclization of a suitably functionalized catechol derivative. This approach avoids the need for high temperatures and strong bases, making it compatible with a wider range of functional groups.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions in the absence of bulk solvents is a key principle of green chemistry. Exploring mechanochemical routes for the condensation and cyclization steps could significantly reduce solvent waste, simplify purification, and potentially lead to the discovery of new solid-state reaction pathways.

Ketene (B1206846) Chemistry: Benzodioxinones are known precursors for generating reactive ketene intermediates upon thermolysis or photolysis. nih.gov The in-situ generation of a ketene from a precursor followed by trapping with an appropriate nucleophile represents an unconventional and potentially powerful method for constructing the lactone ring or for further functionalization. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale batch synthesis to industrial-scale production requires robust, scalable, and safe processes. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. rsc.org

The synthesis of lactones, a core feature of the target molecule, has been shown to benefit greatly from flow chemistry approaches. rsc.orgrsc.org Key advantages include:

Enhanced Safety: The small reactor volumes in flow systems allow for the safe handling of highly reactive intermediates and exothermic reactions at temperatures and pressures that would be hazardous in large batch reactors.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity, reduced byproduct formation, and improved yields. acs.org

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. acs.org

Automation: Flow systems can be integrated with automated control and in-line purification and analysis, enabling high-throughput screening of reaction conditions and rapid process optimization. rsc.org A recent study demonstrated the continuous flow synthesis of hydroxy lactones from alkenoic acids, achieving the final products within an hour. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Complex, requires re-optimization. | Straightforward (time or numbering-up). acs.org |

| Safety | Risk of thermal runaway with exothermic reactions. | Excellent heat and mass transfer, inherently safer. beilstein-journals.org |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. rsc.org |

| Reproducibility | Can vary between scales. | High, consistent product quality. |

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Mechanistic Insight

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing more efficient catalysts. The application of advanced analytical techniques allows for real-time monitoring of reactions, providing invaluable data on reaction kinetics, intermediate formation, and catalyst behavior.

In-Situ Spectroscopy: Techniques such as Process Analytical Technology (PAT), including in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are becoming indispensable. These methods allow researchers to follow the concentration of reactants, intermediates, and products in real-time without the need for sampling. This data is critical for understanding reaction kinetics and identifying transient, unstable intermediates that are invisible to traditional offline analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous identification of products and byproducts, providing exact mass measurements that confirm elemental composition. mdpi.com When coupled with techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.

Microcrystal Electron Diffraction (MicroED): For compounds that are difficult to crystallize into sizes suitable for single-crystal X-ray diffraction, MicroED offers a revolutionary alternative. This technique can determine the absolute stereochemistry and three-dimensional structure of molecules from nanocrystals, providing definitive structural proof that is often unattainable by other means. mdpi.com The application of MicroED was highlighted in a recent study on benzodioxole derivatives, where it provided crucial structural insights. mdpi.com

| Technique | Information Provided | Application in Research |

|---|---|---|

| In-Situ NMR/IR | Real-time concentration data, reaction kinetics, detection of intermediates. | Mechanistic studies, reaction optimization, process control. |

| HRMS | Precise molecular formula confirmation of products and impurities. mdpi.com | Product characterization, byproduct analysis. |

| MicroED | Absolute 3D molecular structure from nanocrystals. mdpi.com | Unambiguous stereochemical assignment, solid-state structural analysis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2,3-dihydro-1,4-benzodioxin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions using precursors like 2,3-dihydro-1,4-benzodioxin derivatives. For example, reacting 2,3-dihydro-1,4-benzodioxin-2-methanol with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K2CO3) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Optimization involves adjusting stoichiometry, temperature, and catalyst loading .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy : Compare experimental NMR data with literature values. For example, the carbonyl group (C=O) in the benzodioxinone ring typically appears at ~170 ppm in <sup>13</sup>C NMR .

- Mass Spectrometry : Confirm molecular weight (150.13 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of benzodioxin derivatives like this compound?

- Approach :

Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol) under identical conditions to isolate structure-activity relationships .

Dose-Response Analysis : Evaluate activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.

Target Validation : Use CRISPR/Cas9 knockout models or selective inhibitors to confirm involvement of suspected pathways (e.g., COX inhibition) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

- Methods :

- Docking Studies : Simulate interactions with target proteins (e.g., orexin receptors) using software like AutoDock Vina. Focus on key residues (e.g., His<sup>350</sup> in OX1R) to predict binding affinity .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on logP, solubility, and IC50 values. Validate with in vitro assays .

- MD Simulations : Assess compound stability in lipid bilayers or aqueous environments over 100-ns trajectories to predict bioavailability .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?

- Protocol :

In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) or hepatocytes. Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylation at C3 or demethylation).

Enzyme Inhibition Assays : Test for CYP450 isoform-specific interactions (e.g., CYP3A4) using fluorescent probes.

Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Methodological Challenges and Solutions

Q. How can stereochemical ambiguities in benzodioxinone derivatives be resolved?

- Solution :

- Chiral Chromatography : Use a Chiralpak IG-U column with ethanol/hexane to separate enantiomers.

- NMR-Based Stereochemistry : Employ NOESY or J-resolved experiments to determine spatial relationships between protons (e.g., coupling constants for axial vs. equatorial substituents) .

- X-Ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine) to enhance diffraction quality. Compare experimental data with DFT-optimized structures .

Q. What techniques are suitable for analyzing the compound’s photostability under varying light conditions?

- Workflow :

Accelerated Degradation : Expose samples to UV (254 nm) and visible light (450 nm) in a photoreactor.

Degradation Kinetics : Quantify degradation products (e.g., ring-opened diols) via GC-MS or <sup>1</sup>H NMR.

Mechanistic Insight : Use radical scavengers (e.g., TEMPO) to test for free-radical-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.